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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and
available computational data for 4,4-Diethoxybutan-1-ol (CAS No: 70216-75-0). Due to its
nature as a functionalized acetal, this molecule holds potential as a versatile building block in
organic synthesis, particularly in the development of novel pharmaceutical compounds. This
document collates available physicochemical properties and presents a putative synthetic
pathway. A significant portion of the experimental and biological data for this specific molecule
remains unpublished in the public domain. This guide aims to consolidate the existing
knowledge and identify areas for future research.

Introduction

4,4-Diethoxybutan-1-ol, also known as 4-hydroxybutyraldehyde diethyl acetal, is an organic
molecule containing both a primary alcohol and a diethyl acetal functional group. The presence
of these two distinct reactive sites makes it a valuable intermediate for the synthesis of more
complex molecules. The acetal group serves as a protected aldehyde, which can be
deprotected under acidic conditions, while the primary alcohol offers a site for oxidation,
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esterification, or etherification. This guide summarizes the known theoretical and computational
data for this compound.

Theoretical and Physicochemical Properties

The following tables summarize the key theoretical and physicochemical properties of 4,4-
Diethoxybutan-1-ol.

Table 1: General and Molecular Properties[1][2]

Property Value

CAS Number 70216-75-0

Molecular Formula C8H1803

Molecular Weight 162.23 g/mol

IUPAC Name 4,4-Diethoxybutan-1-ol

4,4-Diethoxy-1-butanol, 1-Butanol, 4,4-

Synonyms diethoxy-, 4-Hydroxybutyraldehyde diethyl
acetal

Canonical SMILES Cccoc(ccco)occe

InChl Key SRTYNRIVGWETHR-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1][3]
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Property Value

Boiling Point (Predicted) 219 °C at 760 mmHg
Density (Predicted) 0.94 g/cm3[3]

Flash Point (Predicted) 86.2 °C

pKa (Predicted) 15.14 +0.10
XLogP3-AA Not Available
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 7

Topological Polar Surface Area 38.7 A2

Note: The boiling point and density are sourced from a chemical supplier and are likely
predicted values. Experimental validation is recommended. Other properties are
computationally predicted and should be used as estimates.

Computational Data

Currently, there is a lack of publicly available, specific computational data such as predicted
NMR, IR, or Mass Spectra for 4,4-Diethoxybutan-1-ol. However, general principles of
spectroscopy can be used to predict the expected spectral features.

e 1H NMR: One would expect to see signals corresponding to the ethoxy protons (a triplet and
a quartet), the methylene protons of the butane chain, the methine proton of the acetal, and
the hydroxyl proton.

e 13C NMR: Signals for the two carbons of the ethoxy groups, and the four distinct carbons of
the butanol backbone, including the acetal carbon, are anticipated.

» IR Spectroscopy: Key absorbances would be expected for the O-H stretch of the alcohol
(broad, around 3300 cm~1), C-H stretches (around 2900-3000 cm~1), and C-O stretches for
the alcohol and the acetal (in the 1000-1200 cm~1 region).
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e Mass Spectrometry: The molecular ion peak would be expected at m/z = 162. Fragmentation
would likely involve the loss of ethoxy groups and cleavage of the butane chain.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 4,4-Diethoxybutan-1-ol
are not readily available in peer-reviewed literature. However, a plausible synthetic route can
be proposed based on established organic chemistry principles, such as the Bodroux-
Chichibabin aldehyde synthesis.[4]

Proposed Synthesis Workflow

A potential route to synthesize 4,4-Diethoxybutan-1-ol involves the reaction of a Grignard
reagent derived from a protected 3-halopropanol with triethyl orthoformate.[4][5][6] The
subsequent hydrolysis of the protecting group would yield the desired product.
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Proposed Synthesis Workflow for 4,4-Diethoxybutan-1-ol
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Caption: Proposed synthesis of 4,4-Diethoxybutan-1-ol.
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General Purification of Acetals

The purification of acetals often involves distillation.[7] Impurities such as water, alcohols, and
aldehydes can be removed by reacting them with an alkali metal in the presence of a phase
transfer catalyst, followed by distillation.[7] Another method for purifying cyclic ketene acetals
involves distillation in the presence of an amine and in the substantial absence of oxygen.[8]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological
activity, mechanism of action, or any associated signaling pathways for 4,4-Diethoxybutan-1-
ol. Its structural similarity to other short-chain alcohols and ethers suggests potential
interactions with cell membranes at high concentrations, but this has not been experimentally
verified.[9]

Conclusion and Future Directions

4,4-Diethoxybutan-1-ol is a molecule with interesting synthetic potential due to its bifunctional
nature. While theoretical and some computational properties are available, a significant lack of
experimental data, including validated physical properties, detailed synthetic and purification
protocols, and comprehensive spectral characterization, hinders its broader application.

Crucially, the complete absence of data on its biological activity represents a major knowledge
gap. Future research should focus on:

e Development and validation of a robust synthetic protocol.

e Thorough experimental characterization of its physicochemical properties.

o Comprehensive spectroscopic analysis (NMR, IR, MS).

o Screening for biological activity to explore its potential in drug discovery and development.

This foundational work is essential to unlock the potential of 4,4-Diethoxybutan-1-ol as a
valuable tool in chemical and pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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